
6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a fluorine atom at the 6th position and a hydroxyl group at the 7th position, contributing to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione typically involves the following steps:
Starting Material: The synthesis begins with ortho-fluoroaniline.
Formation of Ortho-fluoroaniline Hydrochloride: Ortho-fluoroaniline is reacted with hydrochloric acid to form ortho-fluoroaniline hydrochloride.
Reaction with Chloral Hydrate and Hydroxylamine Hydrochloride: The ortho-fluoroaniline hydrochloride is then reacted with chloral hydrate and hydroxylamine hydrochloride in the presence of sodium sulfate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into different hydroxyindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities.
Scientific Research Applications
6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound binds to multiple receptors, including enzymes and proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione
- 6-fluoro-2,3-dihydro-1H-indole-2,3-dione
- 7-fluoroindole derivatives
Uniqueness
6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both fluorine and hydroxyl groups, which enhance its reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
2770359-68-5 |
---|---|
Molecular Formula |
C8H4FNO3 |
Molecular Weight |
181.1 |
Purity |
95 |
Origin of Product |
United States |
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